Naphthgeranin F
Description
Naphthgeranin F is a naphthopyran-derived compound belonging to the class of polycyclic aromatic secondary metabolites. While explicit data on this compound are absent in the provided evidence, its structural analogs, such as Naphthgeranin C (CHEBI:219678), are well-documented. Based on the chemical framework of naphthopyrans, this compound likely shares a fused benzo-naphthopyran core with hydroxyl, methyl, and ketone substituents, contributing to its bioactivity .
Properties
Molecular Formula |
C20H16O7 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
8,10-dihydroxy-2,5-bis(hydroxymethyl)-5-methylnaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C20H16O7/c1-20(8-22)13-3-2-9(7-21)4-11(13)16-17(25)12-5-10(23)6-14(24)15(12)18(26)19(16)27-20/h2-6,21-24H,7-8H2,1H3 |
InChI Key |
FVVBNLLQSDWPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO |
Synonyms |
naphthgeranine F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the properties of Naphthgeranin C (a closely related analog) with other structurally similar compounds, such as Naringenin (a flavanone) and hypothetical derivatives of Naphthgeranin F, inferred from and :
Key Observations :
Pharmacological Activity
Enzyme Inhibition
- Naphthgeranin C : Demonstrates inhibitory activity against NADPH-dependent enzymes, as inferred from , which discusses analogous NADPH-active site interactions.
- Naringenin : Well-characterized as a cytochrome P450 (CYP) inhibitor, impacting drug metabolism .
- This compound : Hypothesized to exhibit enhanced inhibition due to additional substituents, though experimental validation is lacking in the provided evidence.
Antioxidant Capacity
- Naringenin’s flavanone structure allows radical scavenging, with reported IC₅₀ values of ~20 μM in DPPH assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
